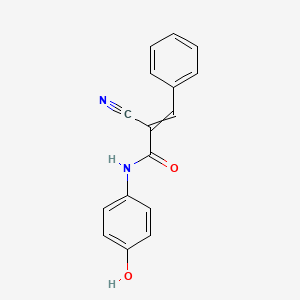![molecular formula C10H12FNO4S B14259708 2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide CAS No. 185408-51-9](/img/structure/B14259708.png)
2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further connected to a dioxolane ring containing a fluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide typically involves the reaction of benzene sulfonamide derivatives with fluoromethyl dioxolane. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like trifluoromethanesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide groups into molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can act as a competitive inhibitor of enzymes like dihydropteroate synthetase, which is involved in folic acid synthesis in bacteria . This inhibition disrupts the production of folic acid, leading to the antibacterial effects of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)benzenesulfonamide: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.
2-(Fluoromethyl)-1,3-dioxolan-2-yl]methanol: Similar structure but with a hydroxyl group instead of a sulfonamide group.
Uniqueness
2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide is unique due to the combination of the fluoromethyl group and the sulfonamide group attached to the dioxolane ring. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
185408-51-9 |
|---|---|
Molekularformel |
C10H12FNO4S |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
2-[2-(fluoromethyl)-1,3-dioxolan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C10H12FNO4S/c11-7-10(15-5-6-16-10)8-3-1-2-4-9(8)17(12,13)14/h1-4H,5-7H2,(H2,12,13,14) |
InChI-Schlüssel |
WWSYKTUSMKZMFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)(CF)C2=CC=CC=C2S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



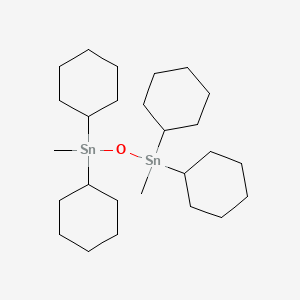

![Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl-](/img/structure/B14259645.png)
![Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]-](/img/structure/B14259651.png)
![[3-(Trichloromethanesulfinyl)prop-1-en-1-yl]benzene](/img/structure/B14259659.png)
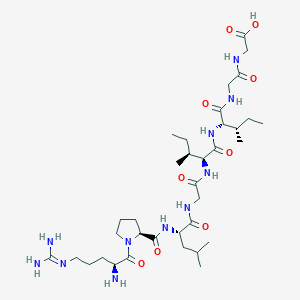
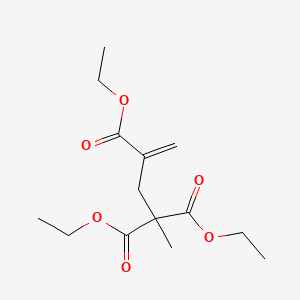
![1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea](/img/structure/B14259693.png)
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14259696.png)
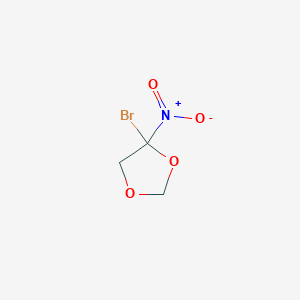

![4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol](/img/structure/B14259720.png)
